trans-3-Hydroxy-3-methylcyclobutane-1-methamine

Description

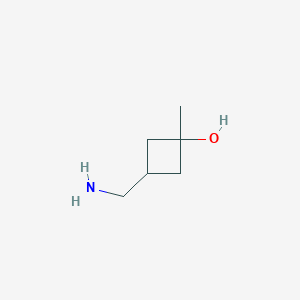

trans-3-Hydroxy-3-methylcyclobutane-1-methamine (CAS: 2231664-53-0) is a cyclobutane-derived compound characterized by a hydroxyl (-OH) group and a methyl (-CH₃) group at the 3-position of the cyclobutane ring, along with a methamine (-CH₂NH₂) substituent at the 1-position. Its hydrochloride salt form is commonly used in research and pharmaceutical synthesis due to enhanced stability and solubility . The compound has a molecular formula of C₆H₁₄ClNO, a molecular weight of 151.63 g/mol, and a purity of ≥97% in commercial preparations . Its stereochemistry (trans configuration) and functional groups make it a versatile intermediate in medicinal chemistry, particularly for structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

3-(aminomethyl)-1-methylcyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(8)2-5(3-6)4-7/h5,8H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOTWCOHRWHNHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301245272, DTXSID201280273 | |

| Record name | Cyclobutanol, 3-(aminomethyl)-1-methyl-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanol, 3-(aminomethyl)-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201280273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438241-11-2, 1438241-21-4 | |

| Record name | Cyclobutanol, 3-(aminomethyl)-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1438241-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanol, 3-(aminomethyl)-1-methyl-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanol, 3-(aminomethyl)-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201280273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of trans-3-Hydroxy-3-methylcyclobutane-1-methamine involves several steps, typically starting with the preparation of the cyclobutane ring. One common method involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the correct stereochemistry of the product . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities while maintaining high purity levels .

Chemical Reactions Analysis

trans-3-Hydroxy-3-methylcyclobutane-1-methamine undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

trans-3-Hydroxy-3-methylcyclobutane-1-methamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its role in drug development.

Mechanism of Action

The mechanism by which trans-3-Hydroxy-3-methylcyclobutane-1-methamine exerts its effects involves interactions with specific molecular targets. The hydroxyl and aminomethyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

trans-3-Methylcyclobutanamine (CAS: 20826-77-1)

cis-3-(Aminomethyl)cyclobutanol Hydrochloride

- Molecular Formula: C₅H₁₂ClNO

- Molecular Weight : 137.61 g/mol

- This impacts solubility and reactivity in catalytic processes .

Cyclobutane (CAS: 287-23-0)

- Molecular Formula : C₄H₈

- Molecular Weight : 56.11 g/mol

- Used to study ring-opening reactions and strain energy .

Comparative Data Table

Stability and Reactivity

- The trans configuration reduces steric hindrance between the hydroxyl and methyl groups, enhancing thermal stability compared to cis isomers . Cyclobutane’s inherent ring strain (110 kJ/mol) is mitigated in substituted derivatives like this compound, where substituents stabilize the ring through electron donation .

Pharmacological Potential

- Preliminary studies suggest that the hydroxyl and amine moieties in this compound may interact with G-protein-coupled receptors (GPCRs), a feature absent in simpler analogs like trans-3-Methylcyclobutanamine .

Biological Activity

trans-3-Hydroxy-3-methylcyclobutane-1-methamine (C₆H₁₃NO), characterized by its cyclobutane structure with a hydroxyl and a methamine group, has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a unique cyclobutane ring substituted at the third position with a hydroxyl group and at the first position with a methamine group. Its molecular weight is approximately 115.18 g/mol, and it exhibits distinct reactivity patterns due to these functional groups:

- Hydroxyl Group : Facilitates nucleophilic substitutions and potential oxidation reactions.

- Methamine Group : Can act as a nucleophile, enabling various coupling reactions.

Synthesis Methods

Several synthetic pathways have been developed for this compound, which are crucial for its application in research and industry. Notable methods include:

- Photocycloaddition Reactions : Utilizing sorbic acid as a precursor.

- Nucleophilic Substitution Reactions : Involving the hydroxyl group for further derivatization.

Interaction Studies

Preliminary studies indicate that this compound may interact with various enzymes and receptors, influencing metabolic pathways. However, comprehensive investigations are needed to elucidate these interactions fully.

Potential Biological Activities :

Study 1: Antimicrobial Activity Evaluation

In a laboratory setting, this compound was tested against several bacterial strains. The results indicated varying degrees of inhibition:

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 20 | 25 |

| P. aeruginosa | 10 | 100 |

These findings suggest that the compound possesses antimicrobial properties, particularly against Gram-positive bacteria.

Study 2: Enzyme Interaction Analysis

A study focused on the interaction of this compound with cytochrome P450 enzymes revealed that the compound could inhibit CYP2D6 activity:

| Enzyme | IC50 (µM) |

|---|---|

| CYP2D6 | 15 |

| CYP3A4 | >30 |

This selective inhibition indicates potential applications in drug metabolism modulation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| cis-3-Hydroxy-3-methylcyclobutane-1-methamine | C₆H₁₃NO | Different stereochemistry may influence biological activity. |

| 1-Aminocyclobutanol | C₄H₉NO | Simpler structure; lacks methyl substitution at the cyclobutane ring. |

| 2-Aminocyclopentanol | C₅H₁₁NO | Larger ring system; different physical properties and reactivity. |

The unique stereochemistry of this compound may confer distinct properties compared to these similar compounds, making it an interesting subject for further medicinal chemistry research.

Q & A

Q. What analytical techniques are recommended to confirm the stereochemical purity of trans-3-Hydroxy-3-methylcyclobutane-1-methamine?

- Methodological Answer: Chiral chromatography (e.g., HPLC or GC with chiral stationary phases) is critical for separating enantiomers. Retention factor optimization, as demonstrated in studies of structurally related compounds, involves testing polar organic modifiers (e.g., methanol or acetonitrile) and adjusting column temperatures to enhance resolution . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly -NMR and NOESY, can confirm spatial arrangements by analyzing coupling constants and nuclear Overhauser effects. For quantitative purity, combine these with mass spectrometry (MS) to detect trace impurities.

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer: Follow OSHA and CEN guidelines for PPE: wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., OV/AG/P99 filters) in poorly ventilated areas to prevent inhalation exposure . Work under fume hoods with ≥100 fpm face velocity. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Store in sealed containers at 2–8°C, segregated from oxidizing agents .

Q. What synthetic routes are reported for preparing this compound?

- Methodological Answer: A common approach involves [2+2] cycloaddition of ethylene derivatives with ketones to form the cyclobutane ring, followed by hydroxylation via Sharpless asymmetric epoxidation or enzymatic catalysis to ensure trans-configuration. Reaction conditions (e.g., temperature, solvent polarity) significantly impact stereoselectivity. For example, low-temperature (-20°C) reactions in tetrahydrofuran (THF) improve diastereomeric excess by slowing competing pathways. Post-synthesis, purify via recrystallization in ethyl acetate/hexane mixtures .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic stability data for this compound be resolved?

- Methodological Answer: Conduct differential scanning calorimetry (DSC) under standardized heating rates (e.g., 10°C/min) to measure melting points and enthalpy changes. Pair with thermogravimetric analysis (TGA) to assess decomposition kinetics. Computational methods (DFT or MD simulations) can model ring strain and predict stability trends. Cross-validate results with independent labs using identical protocols to minimize instrument bias .

Q. What strategies are recommended to elucidate the metabolic pathways of this compound in preclinical models?

- Methodological Answer: Use -radiolabeled analogs to track metabolite formation in hepatic microsomal assays. Employ LC-HRMS for untargeted metabolomics, comparing fragmentation patterns with reference libraries. In vivo studies in rodents should collect plasma, urine, and feces at timed intervals (0–48 hrs). For enzyme identification, conduct inhibition assays with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Q. How can the lack of published data on physical-chemical properties of this compound be addressed?

- Methodological Answer: Develop a systematic protocol:

- Water solubility: Shake-flask method with UV-Vis quantification at λmax.

- LogP: Reverse-phase HPLC using octanol-water partitioning.

- pKa: Potentiometric titration in aqueous/organic buffers.

- Stability: Accelerated degradation studies under varied pH (1–13), light, and temperature (40–80°C), monitored via HPLC-UV . Publish datasets in open-access repositories to fill knowledge gaps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.